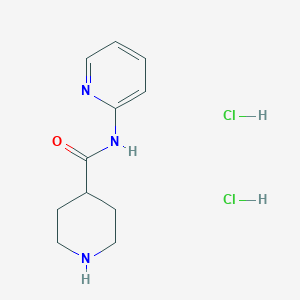

N-Pyridin-2-ylpiperidine-4-carboxamide;dihydrochloride

Description

N-Pyridin-2-ylpiperidine-4-carboxamide;dihydrochloride is a chemical compound with the molecular formula C11H15N3O2HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Properties

IUPAC Name |

N-pyridin-2-ylpiperidine-4-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.2ClH/c15-11(9-4-7-12-8-5-9)14-10-3-1-2-6-13-10;;/h1-3,6,9,12H,4-5,7-8H2,(H,13,14,15);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUDLYQDAKIESO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=CC=CC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Pyridin-2-ylpiperidine-4-carboxamide;dihydrochloride typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of various piperidine derivatives.

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of automated reactors and continuous flow systems to ensure consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Pyridin-2-ylpiperidine-4-carboxamide;dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives, including N-Pyridin-2-ylpiperidine-4-carboxamide; dihydrochloride, in cancer treatment. Research indicates that these compounds can inhibit key signaling pathways involved in tumor growth and metastasis. For instance, derivatives have been shown to reduce the phosphorylation of Akt, a critical protein in cell survival and proliferation pathways, leading to apoptosis in breast cancer cells .

Neuropharmacological Effects

Piperidine derivatives are also being investigated for their neuropharmacological effects. They have shown promise in treating central nervous system disorders due to their ability to modulate neurotransmitter systems. For example, some studies suggest that these compounds can act on dopamine and serotonin receptors, potentially offering therapeutic benefits for conditions like depression and schizophrenia .

Antiviral Properties

The antiviral potential of piperidine derivatives has gained attention, especially in the context of emerging viral infections such as SARS-CoV-2. Computational studies utilizing molecular docking techniques have identified promising interactions between piperidine compounds and viral proteins, suggesting that they may inhibit viral replication . This highlights their potential role as antiviral agents.

Enzyme Inhibition Studies

N-Pyridin-2-ylpiperidine-4-carboxamide; dihydrochloride is utilized in enzyme inhibition studies, particularly targeting soluble epoxide hydrolase (sEH). Compounds derived from this structure have been identified as potent inhibitors of sEH, which is involved in various physiological processes including inflammation and pain modulation . This makes them valuable tools for studying the biochemical pathways related to these processes.

Target Identification and Drug Design

In silico methods have been employed to predict the biological activity spectra of new piperidine derivatives. Such computational approaches facilitate the identification of potential protein targets for drug development, enabling researchers to design compounds with specific therapeutic effects . The ability to predict interactions with various receptors and enzymes broadens the scope of applications for these compounds.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-Pyridin-2-ylpiperidine-4-carboxamide;dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by inducing autophagy and inhibiting bacterial growth in macrophages . This compound is activated intracellularly by the hydrolytic action of AmiC to release pyridine-2-carboxylic acid as an active moiety.

Comparison with Similar Compounds

N-Pyridin-2-ylpiperidine-4-carboxamide;dihydrochloride can be compared with other similar compounds, such as:

Piperidine derivatives: These compounds share a similar piperidine core structure and are used in various pharmaceutical applications.

Pyridine derivatives: These compounds contain a pyridine ring and are known for their diverse biological activities.

The uniqueness of N-Pyridin-2-ylpiperidine-4-carboxamide;dihydrochloride lies in its specific combination of pyridine and piperidine moieties, which confer distinct chemical and biological properties.

Biological Activity

N-Pyridin-2-ylpiperidine-4-carboxamide; dihydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

N-Pyridin-2-ylpiperidine-4-carboxamide is characterized by the presence of both pyridine and piperidine rings, which contribute to its unique chemical properties. The dihydrochloride salt form enhances its solubility in biological systems, facilitating its use in various assays and therapeutic applications.

The biological activity of N-Pyridin-2-ylpiperidine-4-carboxamide is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to a range of biological effects. For instance, it has been noted for potential interactions with proteins involved in neurotropic viral infections, suggesting antiviral properties .

Antiviral Activity

Research has indicated that derivatives of N-Pyridin-2-ylpiperidine-4-carboxamide exhibit antiviral properties. For example, studies on related piperidine derivatives have shown significant inhibition of HIV-1 replication through their action as CCR5 antagonists . The compound's structure allows it to effectively bind to viral envelope proteins, disrupting their function.

Antimicrobial Activity

In addition to antiviral effects, N-Pyridin-2-ylpiperidine-4-carboxamide has been explored for antimicrobial properties. It has demonstrated activity against various bacterial strains, making it a candidate for further development in treating infectious diseases.

Case Studies

- Antiviral Studies : A study utilizing a WEEV replicon system assessed the antiviral potency of N-Pyridin-2-ylpiperidine derivatives. The results indicated that modifications to the piperidine ring could enhance antiviral efficacy while maintaining low cytotoxicity levels .

- Antimicrobial Efficacy : In vitro tests showed that certain derivatives exhibited significant antibacterial activity against gram-positive and gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes .

Table 1: Biological Activities of N-Pyridin-2-ylpiperidine Derivatives

Q & A

Q. What are the recommended safety protocols for handling N-Pyridin-2-ylpiperidine-4-carboxamide dihydrochloride in laboratory settings?

Methodological Answer:

Q. What synthetic routes are commonly employed for the preparation of N-Pyridin-2-ylpiperidine-4-carboxamide dihydrochloride?

Methodological Answer:

- Nucleophilic Substitution: React pyridine derivatives (e.g., 2-chloropyridine) with piperidine-4-carboxamide precursors under basic conditions (e.g., K₂CO₃ in DMF) to form the core structure .

- Salt Formation: Treat the free base with HCl in anhydrous ethanol to generate the dihydrochloride salt. Monitor pH to ensure complete protonation .

- Purification: Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) to isolate high-purity product .

Advanced Research Questions

Q. How can crystallographic data be effectively analyzed to determine the structural conformation of N-Pyridin-2-ylpiperidine-4-carboxamide dihydrochloride?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Optimize crystal growth via vapor diffusion in ethanol .

- Software Tools: Refine structures using SHELXL for small-molecule crystallography. Key parameters include:

| Parameter | Example Value (Hypothetical) | Reference Method |

|---|---|---|

| Unit cell (a, b, c) | 13.286 Å, 9.146 Å, 10.957 Å | COD Entry 2230670 |

| Space group | P2₁/c | SHELX refinement |

| R-factor | < 0.05 | SHELXL workflow |

Q. What analytical techniques are recommended for assessing the purity and stability of N-Pyridin-2-ylpiperidine-4-carboxamide dihydrochloride under varying storage conditions?

Methodological Answer:

- HPLC Analysis:

- Stability Testing:

Q. How does the substitution pattern of N-Pyridin-2-ylpiperidine-4-carboxamide dihydrochloride influence its reactivity in medicinal chemistry applications?

Methodological Answer:

-

Binding Affinity Studies:

-

Comparative Analysis:

- Analog | Key Structural Difference | Bioactivity Trend |

|--------------|-------------------------------|-----------------------|

| 4-Piperidinylpyridine | Axial vs. equatorial substitution | Reduced solubility |

| N-Methylated variant | Methyl at piperidine N | Increased metabolic stability | -

Experimental Design: Use molecular docking (e.g., AutoDock Vina) to predict binding modes, followed by SPR or ITC for affinity validation .

Q. What strategies mitigate contradictions in biological activity data for N-Pyridin-2-ylpiperidine-4-carboxamide dihydrochloride across studies?

Methodological Answer:

- Source Verification: Ensure compound identity via NMR (¹H/¹³C) and HRMS. Batch-to-batch variability in salt stoichiometry (e.g., dihydrochloride vs. monohydrochloride) can alter solubility .

- Assay Standardization:

- Meta-Analysis: Apply multivariate regression to isolate variables (e.g., cell line, incubation time) causing discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.